1-BROMO-3,5-DIFLUOROBENZENE-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

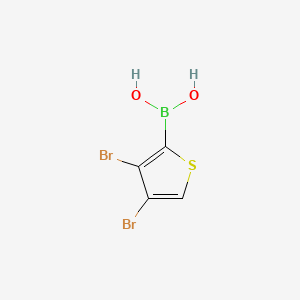

1-Bromo-3,5-difluorobenzene-d3 is a deuterated version of 1-Bromo-3,5-difluorobenzene, which is a halogenated benzene compound . The deuterated version is used in various research fields, including NMR spectroscopy and mass spectrometry . It is a useful tool for studying the structure and dynamics of molecules, as the deuterium atoms act as probes to provide information on molecular interactions and mechanisms .

Synthesis Analysis

The synthesis of 1-Bromo-3,5-difluorobenzene-d3 involves several steps . The process begins with the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is then kept at 75-85°C for 2 hours .Molecular Structure Analysis

The molecular structure of 1-Bromo-3,5-difluorobenzene-d3 is represented by the chemical formula C6D3BrF2 . The compound has a molecular weight of 213.95 g/mol .Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene-d3 is a versatile building block for the synthesis of complex molecules . It is used in the production of various organic compounds, such as pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

1-Bromo-3,5-difluorobenzene-d3 is a colorless liquid with a boiling point of 130-131°C . The compound is stable under normal conditions and can be stored in a cool, dry place away from sources of heat and light .Scientific Research Applications

Organometallic Synthesis and Functionalization

Research by Schlosser and Heiss (2003) demonstrates the use of 1,3-difluorobenzene derivatives in organometallic synthesis, highlighting the regioflexible substitution to produce benzoic acids and bromobenzoic acids. This study underscores the molecule's versatility in organic synthesis, particularly in achieving regiocontrolled monodebromination and subsequent functionalization to access various difluorobenzoic acids and their derivatives (Schlosser & Heiss, 2003).

Photodissociation Studies

O. Borg (2007) investigates the photodissociation dynamics of bromofluorobenzenes, including 1-bromo-3,5-difluorobenzene, using ab initio methods. The study provides insights into the reaction mechanisms under UV light, offering a foundational understanding for applications in photochemistry and photophysics (Borg, 2007).

Spectroscopic Analysis

D. Mahadevan et al. (2011) present a detailed spectroscopic analysis of 1-bromo-3-fluorobenzene, closely related to 1-bromo-3,5-difluorobenzene-D3. Their work, employing DFT calculations and various spectroscopic techniques, provides critical insights into the electronic and structural properties, which are crucial for understanding the chemical behavior and applications of similar compounds in materials science and molecular engineering (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Synthesis Methods

Z. He-ping (2005) explores economical synthesis methods for 1-bromo-2,4-difluorobenzene, related to the target compound, highlighting the efficiency and cost-effectiveness of these methods in producing high-purity chemical reagents. Such studies are essential for developing scalable and sustainable synthetic routes for research and industrial applications (He-ping, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of 1-Bromo-3,5-difluorobenzene-d3 are largely dependent on its applications in research and development . Its deuterium atoms make it a valuable tool in various research fields, and its halogenated structure makes it a versatile building block for the synthesis of complex molecules .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-BROMO-3,5-DIFLUOROBENZENE-D3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,5-difluorophenol-D3", "sodium hydroxide", "bromine", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "sodium iodide", "sodium thiosulfate", "sodium carbonate", "magnesium sulfate", "anhydrous ether", "water" ], "Reaction": [ "Step 1: Conversion of 3,5-difluorophenol-D3 to 3,5-difluorophenyl acetate-D3 by treating with acetic anhydride and sulfuric acid.", "Step 2: Bromination of 3,5-difluorophenyl acetate-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluorophenyl acetate-D3.", "Step 3: Hydrolysis of 1-bromo-3,5-difluorophenyl acetate-D3 with sodium hydroxide to obtain 1-bromo-3,5-difluorophenol-D3.", "Step 4: Diazotization of 1-bromo-3,5-difluorophenol-D3 with sodium nitrite and hydrochloric acid to obtain 1-bromo-3,5-difluoronitrosobenzene-D3.", "Step 5: Reduction of 1-bromo-3,5-difluoronitrosobenzene-D3 with copper(I) bromide and sodium iodide to obtain 1-bromo-3,5-difluoroaniline-D3.", "Step 6: Bromination of 1-bromo-3,5-difluoroaniline-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluoro-2-nitroaniline-D3.", "Step 7: Reduction of 1-bromo-3,5-difluoro-2-nitroaniline-D3 with sodium thiosulfate to obtain 1-bromo-3,5-difluoro-2-aminophenol-D3.", "Step 8: Conversion of 1-bromo-3,5-difluoro-2-aminophenol-D3 to 1-BROMO-3,5-DIFLUOROBENZENE-D3 by treating with sodium carbonate, magnesium sulfate, and anhydrous ether." ] } | |

CAS RN |

1219798-73-8 |

Product Name |

1-BROMO-3,5-DIFLUOROBENZENE-D3 |

Molecular Formula |

C6H3BrF2 |

Molecular Weight |

196.009 |

IUPAC Name |

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

InChI Key |

JHLKSIOJYMGSMB-CBYSEHNBSA-N |

SMILES |

C1=C(C=C(C=C1F)Br)F |

synonyms |

1-BROMO-3,5-DIFLUOROBENZENE-D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)